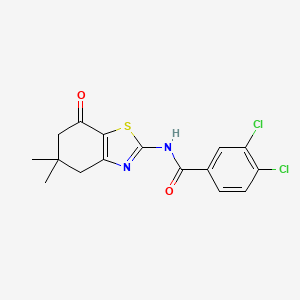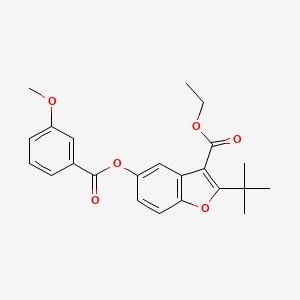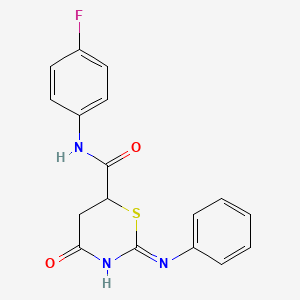![molecular formula C28H28N6OS2 B11603830 N,N'-bis(3,4-dimethylphenyl)-6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11603830.png)
N,N'-bis(3,4-dimethylphenyl)-6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-bis(3,4-dimethylphenyl)-6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine is a complex organic compound characterized by its unique molecular structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(3,4-dimethylphenyl)-6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine typically involves multiple steps. The process begins with the preparation of the core triazine structure, followed by the introduction of the benzothiazole and dimethylphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired quality and yield.
化学反応の分析
Types of Reactions
N,N’-bis(3,4-dimethylphenyl)-6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.
科学的研究の応用
N,N’-bis(3,4-dimethylphenyl)-6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving enzyme inhibition, protein binding, and other biochemical processes.
Industry: The compound may be used in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of N,N’-bis(3,4-dimethylphenyl)-6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or modulation of signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- N-(3,4-dimethylphenyl)-5-phenylthieno(2,3-d)pyrimidin-4-amine
- N-(3,4-dimethylphenyl)-3-phenylacrylamide
Uniqueness
N,N’-bis(3,4-dimethylphenyl)-6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine is unique due to its specific combination of functional groups and molecular structure
特性
分子式 |
C28H28N6OS2 |
|---|---|
分子量 |
528.7 g/mol |
IUPAC名 |
2-N,4-N-bis(3,4-dimethylphenyl)-6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C28H28N6OS2/c1-6-35-22-11-12-23-24(15-22)36-28(31-23)37-27-33-25(29-20-9-7-16(2)18(4)13-20)32-26(34-27)30-21-10-8-17(3)19(5)14-21/h7-15H,6H2,1-5H3,(H2,29,30,32,33,34) |
InChIキー |
SEZYZWXOXJZVEU-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SC3=NC(=NC(=N3)NC4=CC(=C(C=C4)C)C)NC5=CC(=C(C=C5)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Cyclohexyl-1-[(2-phenylethyl)carbamothioyl]piperidine-4-carboxamide](/img/structure/B11603758.png)

![(7Z)-3-(3-fluorophenyl)-7-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11603765.png)
![N-[(furan-2-yl)methyl]-6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11603771.png)
![7-(3-ethoxypropyl)-6-imino-N,13-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11603777.png)
![(3Z)-1-[(4-benzylpiperazin-1-yl)methyl]-3-[(4-ethoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11603787.png)

![5'-Tert-butyl 3'-ethyl 2'-amino-1-(2-methoxy-2-oxoethyl)-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11603801.png)
![2-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-(naphthalen-2-yl)acetamide](/img/structure/B11603802.png)

![2,5-bis(4-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B11603807.png)
![Ethyl 2-[4-(3,4-dimethylisoxazol-5-ylsulfamoyl)anilino]-3,3,3-trifluoro-2-propionamidopropionate](/img/structure/B11603815.png)
![(2Z)-6-benzyl-2-(3-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11603821.png)
![(2E)-2-{2-[4-(benzyloxy)phenyl]hydrazinylidene}cyclopentanone](/img/structure/B11603823.png)